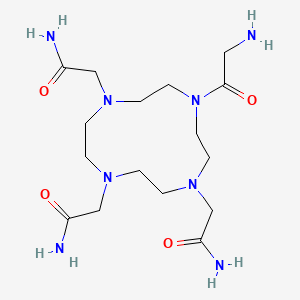
2,2',2''-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide is a complex organic compound that belongs to the class of macrocyclic ligands. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. Its structure consists of a tetraazacyclododecane ring with three acetamide groups and a glycyl moiety attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide typically involves the following steps:
Formation of the Tetraazacyclododecane Ring: The initial step involves the cyclization of a suitable precursor, such as 1,4,7,10-tetraazacyclododecane, under controlled conditions to form the macrocyclic ring.
Attachment of Acetamide Groups: The next step involves the introduction of acetamide groups at the 1, 4, and 7 positions of the tetraazacyclododecane ring. This is usually achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the Glycyl Moiety: The final step involves the attachment of the glycyl moiety to the 10th position of the tetraazacyclododecane ring. This can be accomplished through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide can undergo various chemical reactions, including:
Complexation Reactions: The compound readily forms stable complexes with metal ions such as copper, zinc, and gadolinium. These reactions typically occur in aqueous solutions and are driven by the high affinity of the macrocyclic ligand for metal ions.
Substitution Reactions:
Hydrolysis Reactions: Under acidic or basic conditions, the acetamide groups can undergo hydrolysis to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Complexation Reactions: Metal salts (e.g., copper sulfate, zinc chloride) in aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis Reactions: Acidic or basic aqueous solutions.
Major Products Formed
Complexation Reactions: Metal-ligand complexes with enhanced stability and specific properties.
Substitution Reactions: Derivatives with modified functional groups.
Hydrolysis Reactions: Amines and carboxylic acids.
Scientific Research Applications
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Employed in the design of metal-based probes for imaging and diagnostic purposes.
Medicine: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) due to its ability to form stable complexes with gadolinium ions.
Industry: Applied in the production of metal-chelating agents for water treatment and purification processes.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide primarily involves its ability to chelate metal ions. The tetraazacyclododecane ring provides a rigid and preorganized structure that facilitates the binding of metal ions, while the acetamide and glycyl groups enhance the stability and specificity of the complexes. The resulting metal-ligand complexes can interact with various molecular targets and pathways, depending on the nature of the metal ion and the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A similar macrocyclic ligand with four acetic acid groups instead of acetamide and glycyl groups.
1,4,7-Triazacyclononane-1,4,7-triacetic acid: A smaller macrocyclic ligand with three acetic acid groups.
Uniqueness
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide is unique due to its specific combination of acetamide and glycyl groups, which provide enhanced stability and specificity in metal-ligand complexes. This makes it particularly valuable in applications requiring high stability and selectivity, such as in the development of MRI contrast agents and metal-based probes for biological imaging.
Properties
CAS No. |
188609-47-4 |
|---|---|
Molecular Formula |
C16H32N8O4 |
Molecular Weight |
400.48 g/mol |
IUPAC Name |
2-[7-(2-aminoacetyl)-4,10-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide |
InChI |
InChI=1S/C16H32N8O4/c17-9-16(28)24-7-5-22(11-14(19)26)3-1-21(10-13(18)25)2-4-23(6-8-24)12-15(20)27/h1-12,17H2,(H2,18,25)(H2,19,26)(H2,20,27) |
InChI Key |
OPCQPAWHMCYACZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)C(=O)CN)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



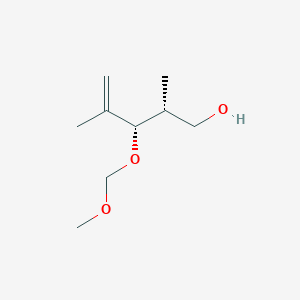
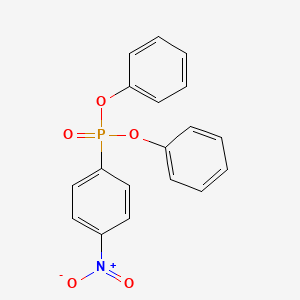
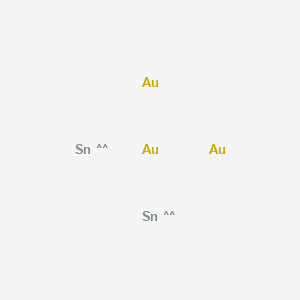
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)


![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
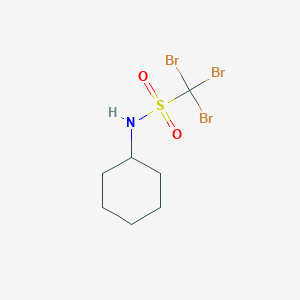
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
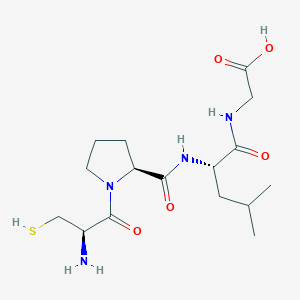
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
